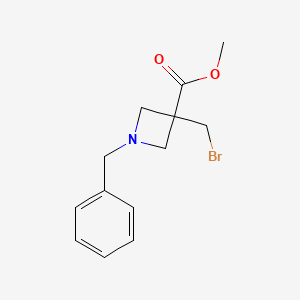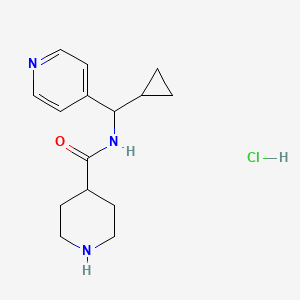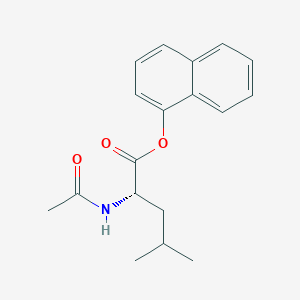![molecular formula C18H13F3N2O5 B11833055 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxy, methyl, nitro, and trifluoromethylphenoxy groups. These substitutions confer specific chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxy, methyl, nitro, and trifluoromethylphenoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolinone derivatives with different substituents, such as:
- 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(methyl)phenoxy]-
- 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(chloromethyl)phenoxy]-
- 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(fluoromethyl)phenoxy]-
Uniqueness
The presence of the trifluoromethyl group in 2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]- imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s effectiveness in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C18H13F3N2O5 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13F3N2O5/c1-9-6-14(24)22-16-12(23(25)26)8-13(27-2)17(15(9)16)28-11-5-3-4-10(7-11)18(19,20)21/h3-8H,1-2H3,(H,22,24) |
Clave InChI |
BWUPVYVRVOUCBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)

![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)


![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)

![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)


![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
